molecular formula C13H9ClO B113039 4'-Chlorobiphenyl-4-carbaldehyde CAS No. 80565-30-6

4'-Chlorobiphenyl-4-carbaldehyde

Cat. No.: B113039
CAS No.: 80565-30-6
M. Wt: 216.66 g/mol
InChI Key: UXCMNUUPBMYDLJ-UHFFFAOYSA-N
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Description

Significance and Research Context of Biphenyl (B1667301) Derivatives in Contemporary Chemistry

Biphenyl derivatives, compounds featuring two connected benzene (B151609) rings, are fundamental scaffolds in various fields of modern chemistry. rsc.org Their rigid yet tunable structure makes them crucial intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, agricultural products, and materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net In medicinal chemistry, the biphenyl moiety is a versatile platform found in numerous patented drugs with activities such as anti-inflammatory, antimicrobial, and antihypertensive properties. rsc.org The ability to functionalize the biphenyl structure allows for the creation of diverse molecules with specific therapeutic actions. arabjchem.org Furthermore, biphenyl derivatives are integral to materials science, serving as building blocks for liquid crystals and specialized polymers. rsc.orgresearchgate.net The introduction of different functional groups onto the biphenyl backbone significantly influences the molecule's electronic and steric properties, chemical reactivity, and interactions with other molecules, making them a subject of continuous research and development. researchgate.net

Unique Structural Attributes of 4'-Chlorobiphenyl-4-carbaldehyde Pertinent to Research

This compound, with the chemical formula C13H9ClO, possesses a distinct molecular architecture that makes it a valuable compound in chemical research. chemimpex.com Its structure is characterized by a biphenyl core where one phenyl ring is substituted with a chlorine atom at the 4'-position, and the other is substituted with a carbaldehyde (aldehyde) group at the 4-position. chemimpex.comnih.gov This combination of a halogen and a reactive aldehyde group on a biphenyl framework imparts unique properties to the molecule. The chlorine atom enhances the compound's stability and influences its electronic properties, while the aldehyde group serves as a reactive site for various chemical transformations. chemimpex.com This dual functionality allows for its use as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. chemimpex.com The compound's structure also makes it suitable for applications in the production of fluorescent dyes and specialty polymers. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C13H9ClO chemimpex.com
Molecular Weight 216.67 g/mol chemimpex.com
Appearance Off-white to yellowish powder or crystals chemimpex.com
Melting Point 110-118 °C chemimpex.comsigmaaldrich.com
Boiling Point 354.3 ± 25.0 °C at 760 mmHg sigmaaldrich.com
Purity ≥ 96% (HPLC) chemimpex.com
CAS Number 80565-30-6 chemimpex.com

Historical Overview of Key Discoveries Involving Aromatic Aldehydes and Chlorinated Biphenyls in Synthetic Chemistry

The history of aromatic aldehydes dates back to the 19th century with the isolation of benzaldehyde (B42025) from bitter almond oil. numberanalytics.com These compounds, characterized by a carbonyl group attached to an aromatic ring, quickly became recognized for their importance in organic synthesis. numberanalytics.com The development of methods to synthesize and functionalize aromatic aldehydes has been a continuous area of research, leading to a deeper understanding of their reactivity and a wide range of applications. numberanalytics.comacs.org

The history of chlorinated biphenyls is more recent, with their first synthesis occurring in 1881. ebsco.com Polychlorinated biphenyls (PCBs) were commercially produced starting in 1929 and were widely used in industrial applications due to their high stability and non-flammability. hyprowira.comtriumvirate.com They served as coolants and insulating fluids in electrical equipment, as well as plasticizers in paints and plastics. ebsco.comtriumvirate.com However, due to their persistence in the environment and adverse health effects, their production was banned in many countries in the 1970s. ebsco.comwikipedia.org Despite the ban, the chemistry of chlorinated biphenyls continues to be of interest, particularly in the context of environmental remediation and the synthesis of specific, less-chlorinated congeners for research purposes. nih.govacs.org The development of synthetic methods, such as the Suzuki-Miyaura cross-coupling reaction, has provided efficient ways to create specifically substituted chlorinated biphenyls for various research applications. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXCMNUUPBMYDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343831
Record name 4'-Chlorobiphenyl-4-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80565-30-6
Record name 4'-Chlorobiphenyl-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro[1,1'-biphenyl]-4-carbaldehyde
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Advanced Synthetic Methodologies and Strategic Synthesis of 4 Chlorobiphenyl 4 Carbaldehyde

Catalytic Approaches to 4'-Chlorobiphenyl-4-carbaldehyde Synthesis

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of biaryl compounds. These reactions proceed under milder conditions and with greater efficiency than classical methods, making them indispensable tools for synthetic chemists.

Palladium catalysis is preeminent in the formation of carbon-carbon bonds, offering a versatile and reliable means of constructing the biphenyl (B1667301) core of this compound.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the synthesis of unsymmetrical biaryls. researchgate.net This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction of 4-chlorophenylboronic acid with a 4-halobenzaldehyde derivative, or alternatively, 4-formylphenylboronic acid with a 1-chloro-4-halobenzene. The choice of reactants is often dictated by the commercial availability and stability of the starting materials.

The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts. libretexts.org A general procedure for a similar transformation, the synthesis of 4-biphenylcarboxaldehyde, involves the reaction of 4-bromobenzaldehyde (B125591) with benzeneboronic acid using palladium acetate (B1210297) as the catalyst and sodium carbonate as the base in a propanol/water solvent system. orgsyn.org This methodology can be adapted for the synthesis of the target molecule.

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Derivatives
EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
14-BromobenzaldehydePhenylboronic AcidPd(OAc)₂ (0.003) / PPh₃ (0.009)Na₂CO₃1-Propanol (B7761284)/H₂OReflux86.3 orgsyn.org
21-Bromo-4-fluorobenzene4-Fluorophenylboronic AcidG-COOH-Pd-10K₂CO₃Dioxane/H₂O110>95 mdpi.com
32-Chloro-4,6-dimethoxypyrimidineBenzo[b]furan-2-boronic acidPd(IPr)(allyl)Cl (0.0003)K₂CO₃MeOH/THF25~85 researchgate.net
44-Bromobenzoyl chloridePhenylboronic acidPd₂(dba)₃ (5)K₂CO₃TolueneRefluxHigh mdpi.com

The success of a palladium-catalyzed cross-coupling reaction is often critically dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability, solubility, and catalytic activity of the palladium complex. For the coupling of aryl chlorides, which are generally less reactive than the corresponding bromides or iodides, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often necessary to facilitate the oxidative addition step. libretexts.org

Examples of effective ligands for the coupling of aryl chlorides include tri-tert-butylphosphine (B79228) (P(tBu)₃) and dialkylbiaryl phosphines, such as SPhos and RuPhos. harvard.edu The development of N-heterocyclic carbene (NHC) ligands has also provided highly active catalysts for these challenging transformations. The optimization of the ligand is a key aspect of method development to achieve high yields and reaction rates, particularly when dealing with less reactive coupling partners.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. youtube.comnih.gov This step is often the rate-limiting step, especially for less reactive aryl chlorides.

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species. nih.gov

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the biphenyl product, and the palladium(0) catalyst is regenerated, allowing the catalytic cycle to continue. youtube.com

Mechanistic studies have revealed the intricate details of these steps, including the role of the base in the transmetalation step and the influence of ligands on the rates of each elementary step. nih.govrsc.org Understanding these mechanistic details is crucial for the rational design of more efficient and robust catalytic systems.

Copper-catalyzed coupling reactions provide a valuable alternative to palladium-based methods for the synthesis of biaryls.

The classical Ullmann reaction involves the self-coupling of two aryl halides in the presence of a stoichiometric amount of copper metal at high temperatures. organic-chemistry.orgslideshare.net While effective for the synthesis of symmetrical biaryls, the harsh reaction conditions and the need for stoichiometric copper limit its applicability for the synthesis of unsymmetrical biaryls like this compound.

Modern variants of the Ullmann reaction have overcome many of these limitations. rsc.org These reactions often employ a catalytic amount of a copper salt, often in combination with a ligand, and can be performed under much milder conditions. beilstein-journals.org The development of ligand-assisted copper-catalyzed cross-coupling reactions has significantly expanded the scope of the Ullmann reaction, allowing for the efficient synthesis of unsymmetrical biaryls. These modern protocols often utilize more soluble copper(I) or copper(II) salts and various ligands to facilitate the coupling process. researchgate.net For the synthesis of this compound, a modern Ullmann-type coupling could involve the reaction of a 4-halobenzaldehyde with a 4-chlorophenyl organometallic reagent in the presence of a copper catalyst.

Copper-Catalyzed Aromatic Coupling

Copper-Catalyzed Lactonization for Analogous Structures

While not a direct route to this compound, copper-catalyzed lactonization represents a significant strategy for synthesizing structurally analogous cyclic compounds. This methodology is particularly valuable for creating biologically important lactone scaffolds from readily available carboxylic acids. nih.gov A versatile and scalable approach employs a copper catalyst with an oxidant like Selectfluor for the γ-C(sp³)–H lactonization of free aliphatic acids. nih.gov This reaction demonstrates broad substrate compatibility, including tertiary, benzylic, allylic, and even primary C-H bonds, leading to a diverse array of lactones. nih.gov

Recent advancements have also demonstrated copper-catalyzed amino lactonization of unsaturated carboxylic acids, providing an efficient pathway to various amino lactones under mild conditions. nih.gov Mechanistic studies suggest these transformations can proceed through an electrophilic amination of alkenes. nih.gov Furthermore, copper(II) acetate has been shown to catalyze the intramolecular oxytrifluoromethylthiolation of unactivated alkenes, yielding isoxazolines with a trifluoromethylthio substituent. acs.org These examples of copper-catalyzed cyclizations highlight the metal's utility in forming complex heterocyclic structures that share some structural motifs with biphenyl derivatives.

A notable application of copper catalysis is in the modular synthesis of complex spirocyclic ethers. A copper-catalyzed annulation and alkene transposition cascade reaction has been developed, which proceeds from readily available alkenol substrates. acs.org This method utilizes an inexpensive copper(II) acetate catalyst and a quinoline–pyridone ligand to achieve efficient annulation with broad substrate scope and functional group tolerance. acs.org

Key Features of Copper-Catalyzed Lactonization and Analogous Reactions
Reaction TypeCatalyst/ReagentsKey FeaturesRelevant Findings
γ-C(sp³)–H LactonizationCopper catalyst / SelectfluorBroad substrate scope, scalable. nih.govEffective for tertiary, benzylic, allylic, and primary C-H bonds. nih.gov
Amino LactonizationCopper catalystMild conditions, broad substrate scope. nih.govProceeds via electrophilic amination of alkenes. nih.gov
OxytrifluoromethylthiolationCu(OAc)₂Mild, versatile, and convenient. acs.orgForms isoxazolines with a -SCF₃ substituent. acs.org
Spirocyclic Ether SynthesisCopper(II) acetate / Quinoline–pyridone ligandModular, efficient, broad scope. acs.orgProceeds via annulation and alkene transposition cascade. acs.org

Other Transition Metal Catalysis in Biphenyl and Aldehyde Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing complex molecules like biphenyls and for introducing functional groups such as aldehydes. acs.orgnih.gov These catalytic systems often operate through a series of steps including oxidative addition, ligand exchange, and reductive elimination, providing alternative reaction pathways with lower activation energies. youtube.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are preeminent methods for biphenyl synthesis. While not detailed here, their importance in forming the C-C bond between the two phenyl rings is noteworthy. Beyond palladium, other transition metals like rhodium and iridium have been investigated for C-H activation and functionalization, which can be applied to the synthesis of functionalized biphenyls. acs.org

For the introduction of aldehyde groups, transition metal-catalyzed C-H bond addition to carbonyls and their derivatives has emerged as an efficient strategy. nih.gov To overcome the inherent reversibility of C-H bond additions to aldehydes, strategies have been developed to trap the alcohol addition products in situ, for instance, as silyl (B83357) ethers or by oxidation to ketones. nih.gov Palladium and rhodium-based catalysts have shown significant progress in this area. nih.gov

Overview of Transition Metal Catalysis in Biphenyl and Aldehyde Synthesis
Catalytic ApproachTransition MetalApplicationKey Characteristics
Cross-Coupling Reactions (e.g., Suzuki, Heck)PalladiumBiphenyl synthesisHighly efficient for C-C bond formation.
C-H Activation/FunctionalizationRhodium, IridiumBiphenyl synthesisDirect functionalization of C-H bonds. acs.org
C-H Bond Addition to AldehydesPalladium, RhodiumAldehyde synthesisRequires strategies to overcome reversibility. nih.gov

Classical and Contemporary Formylation Reactions for Carbaldehyde Introduction

The introduction of a carbaldehyde (formyl) group onto an aromatic ring is a fundamental transformation in organic synthesis. For biphenyl systems, several classical and contemporary methods are employed, with the Vilsmeier-Haack reaction and directed ortho-metalation being particularly prominent.

Vilsmeier-Haack Formylation in Biphenyl Systems

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgnumberanalytics.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comrsc.org This electrophilic species, a chloroiminium ion, then attacks the aromatic ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during workup to yield the aldehyde. organic-chemistry.orgchemistrysteps.com

The Vilsmeier-Haack reaction is particularly effective for aromatic systems bearing electron-donating groups, which activate the ring towards electrophilic substitution. chemistrysteps.com In the context of biphenyls, the regioselectivity of the formylation will be directed by the electronic nature and position of substituents on the rings. For an unsubstituted biphenyl, formylation would likely occur at the para position due to steric hindrance at the ortho positions. However, for substituted biphenyls, the directing effects of the existing functional groups will govern the site of formylation. This reaction has been instrumental in the synthesis of various heterocyclic compounds and natural products. numberanalytics.comrsc.org

Directed Ortho-Metalation and Subsequent Formylation

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) on the aromatic substrate. The DMG, typically a heteroatom-containing functional group such as an amide, methoxy (B1213986), or tertiary amine, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be quenched with a suitable electrophile, in this case, a formylating agent like DMF, to introduce the aldehyde group.

The power of DoM lies in its ability to achieve substitution exclusively at the ortho position, a regioselectivity that is often difficult to attain through classical electrophilic aromatic substitution. wikipedia.org For biphenyl systems, the strategic placement of a DMG can allow for precise formylation of a specific ortho position. For instance, studies have explored the LDA-mediated ortho and remote metalation of N,N-dialkyl-2-biphenyl carboxamides. nih.gov The competition between different directing groups within the same molecule has also been investigated to understand their relative directing abilities. slideshare.net

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions and Sustainable Protocols

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. jddhs.com Performing reactions under solvent-free conditions, where the reagents are mixed directly, often by grinding, can significantly reduce waste and environmental impact. ijfmr.comyoutube.com While specific solvent-free protocols for the synthesis of this compound are not extensively documented in the provided results, the general principles are applicable. For instance, solid-state reactions or reactions using a minimal amount of a greener solvent, such as water or ethanol, are desirable. youtube.com

Microwave-assisted synthesis is another energy-efficient technique that aligns with green chemistry principles. nih.gov Microwave irradiation can directly and rapidly heat the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov An example of this is the microwave-assisted Vilsmeier-Haack reaction to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov

Furthermore, the development of recyclable catalysts, such as heterogeneous catalysts, is a crucial aspect of sustainable synthesis. jddhs.com These catalysts can be easily separated from the reaction mixture and reused, minimizing waste and cost. jddhs.com The use of renewable feedstocks and the design of synthetic routes with high atom economy, where a maximal proportion of the starting materials is incorporated into the final product, are also central to green chemistry. ijfmr.comnih.gov Recent research has explored the use of natural product-derived catalysts and solvent-free synthesis using natural juices as catalysts for other reactions, highlighting the potential for innovative and sustainable approaches. orientjchem.orgresearchgate.net

Atom Economy and Reaction Efficiency in Industrial Synthesis

In the context of industrial chemical synthesis, the principle of atom economy—maximizing the incorporation of reactant atoms into the final product—is a critical measure of efficiency and sustainability. nih.govscranton.edursc.org Traditional multi-step syntheses often generate significant chemical waste, leading to increased costs and environmental concerns. For every kilogram of product in the fine chemical and pharmaceutical industries, it is estimated that 5 to 100 times that amount of waste is produced. nih.gov

The synthesis of biphenyl derivatives, including this compound, has historically involved reactions with poor atom economy. primescholars.com However, modern approaches increasingly focus on catalytic processes that minimize waste. For instance, cross-coupling reactions like the Suzuki-Miyaura coupling are widely used for constructing the biphenyl core. rsc.orgacs.org While effective, these reactions can still generate stoichiometric amounts of byproducts.

To enhance atom economy, researchers are exploring alternative, more direct synthetic routes. Isomerization reactions, for example, can convert propargyl alcohols into conjugated carbonyl compounds in a single, atom-economical step. nih.gov While not directly applied to this compound in the reviewed literature, the principle of designing syntheses that favor additions and rearrangements over substitutions and eliminations is key to improving industrial efficiency. scranton.edu

Table 1: Comparison of Reaction Types and Atom Economy

Reaction TypeAtom EconomyByproducts
AdditionHighMinimal
RearrangementHighMinimal
SubstitutionLowerStoichiometric byproducts
EliminationLowerStoichiometric byproducts

This table illustrates the general atom economy of common reaction types, highlighting the efficiency of addition and rearrangement reactions.

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, presents additional challenges. Stereoselective and asymmetric synthesis methods are employed to produce a single desired enantiomer, which is crucial for many pharmaceutical applications. wikipedia.org

Asymmetric alkylation is a powerful technique for creating chiral centers. nih.gov In the context of biphenyl scaffolds, iridium-catalyzed asymmetric allylic alkylation has been shown to establish the initial chiral center with high enantiomeric excess (ee). acs.org Another approach involves the multicomponent iridium-catalyzed asymmetric allylic substitution, which has been used for the synthesis of 1,3-difunctionalized bicyclo[1.1.1]pentanes (BCPs). acs.org While not directly synthesizing this compound, these methods demonstrate the potential for creating chiral derivatives from biphenyl-like structures. The development of organocatalytic methods, such as those using chiral phosphoric acids, further expands the toolbox for asymmetric C-H allylation, offering a metal-free alternative. researchgate.net

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is formed, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral aldehydes and ketones. rsc.org

Several types of chiral auxiliaries are available, including oxazolidinones and pseudoephenamine. wikipedia.orgnih.gov Pseudoephenamine, in particular, has demonstrated high stereocontrol in alkylation reactions, especially in the formation of quaternary carbon centers. nih.gov The use of chiral auxiliaries allows for the diastereoselective alkylation of amides, which can then be converted to the corresponding enantiomerically enriched aldehydes. nih.gov This approach offers a reliable method for introducing chirality into molecules containing a carbaldehyde functional group.

A notable strategy involves the concept of "self-reproduction of chirality," where an existing stereocenter in a molecule, such as the amino acid proline, is used to control the diastereoselective formation of a transient chiral auxiliary. acs.org This auxiliary then directs a subsequent reaction before being cleaved, effectively transferring the chirality without the need for an external chiral source. acs.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryApplicationKey Features
OxazolidinonesStereoselective aldol (B89426) reactionsForms (Z)-enolates for diastereoselective reactions. wikipedia.org
PseudoephenamineAsymmetric alkylationHigh stereocontrol, particularly for quaternary centers. nih.gov
p-Menthane-3-carboxaldehydeSynthesis of chiral quaternary carbonsEfficient and flexible for creating α-chiral quaternary carbonyl compounds. acs.org

This table provides examples of chiral auxiliaries and their applications in asymmetric synthesis, highlighting their role in controlling stereochemistry.

Large-Scale Preparative Methods and Industrial Relevance

The industrial production of this compound and related compounds requires scalable, cost-effective, and efficient synthetic methods. nih.gov While laboratory-scale syntheses may prioritize novelty, industrial processes emphasize robustness, safety, and high yield.

A common route for the large-scale preparation of biphenyls involves the Suzuki-Miyaura cross-coupling reaction. orgsyn.org Variations of this reaction have been optimized for industrial settings, for example, by using 1-propanol as a solvent, which offers advantages in terms of boiling point and solubility characteristics for starting materials and products. orgsyn.org One-pot procedures are particularly attractive for industrial applications as they reduce the number of unit operations, saving time and resources. nih.gov For instance, functionalized biphenyl-based phosphine ligands can be prepared in a one-pot reaction of arylmagnesium halides with benzyne, followed by the addition of a chlorodialkylphosphine. nih.govacs.org

The direct chlorination of biphenyl is another industrial method for producing chlorobiphenyls. google.com This process typically involves reacting biphenyl with chlorine in the presence of a ring-chlorination catalyst, followed by fractional distillation to isolate the desired 4-chlorobiphenyl (B17849) isomer. google.com

Synthesis of Structurally Related Analogs and Derivatives of this compound

The versatility of the this compound structure allows for the synthesis of a wide range of analogs and derivatives with diverse applications. chemimpex.comchemimpex.com The aldehyde group can be readily transformed into other functional groups, and the biphenyl core can be further functionalized.

For example, Suzuki-Miyaura coupling is a powerful tool for synthesizing various fluorinated biphenyl compounds with excellent yields. acs.org This methodology has been used to create derivatives such as 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl and 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone. acs.org Furthermore, the synthesis of biphenyl and biphenyl ether inhibitors of sulfatases has been achieved through microwave-assisted Suzuki-Miyaura cross-coupling, demonstrating the utility of this reaction in medicinal chemistry. nih.gov

The Gomberg-Bachmann reaction provides another route to synthesize analogs, such as 4'-chloro-2-aminobiphenyl, a key intermediate for the fungicide boscalid. google.com This synthesis involves the diazotization of p-chloroaniline followed by a reaction with aniline (B41778) under basic conditions. google.com

Reactivity and Advanced Reaction Chemistry of 4 Chlorobiphenyl 4 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic. This polarity is the key to its reactivity.

The most characteristic reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.com This process involves the attack of a nucleophile on the electron-deficient carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield the final product. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups. libretexts.org

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile forms a new sigma bond with the carbonyl carbon, causing the carbon's hybridization to change from sp² to sp³. libretexts.org

Protonation: The negatively charged oxygen atom of the resulting alkoxide intermediate is protonated, often by a weak acid or during an aqueous workup, to form the final neutral product. youtube.com

Several key nucleophilic addition reactions applicable to 4'-Chlorobiphenyl-4-carbaldehyde are summarized in the table below.

Reaction Type Nucleophile Reagent Example Product
Organometallic Addition Carbanion (R⁻)Grignard Reagent (R-MgBr)Secondary Alcohol
Hydride Reduction Hydride Ion (H⁻)Sodium Borohydride (B1222165) (NaBH₄)Primary Alcohol
Cyanohydrin Formation Cyanide Ion (CN⁻)Hydrogen Cyanide (HCN)Cyanohydrin
Wittig Reaction Phosphorus YlidePh₃P=CHRAlkene

Condensation reactions of aldehydes involve an initial nucleophilic addition followed by a dehydration (elimination of water) step. A prominent example is the formation of imines, also known as Schiff bases, through reaction with primary amines. masterorganicchemistry.com This reaction is reversible and can be catalyzed by acid. masterorganicchemistry.compeerj.com The process begins with the addition of the amine to the aldehyde to form a carbinolamine intermediate, which then loses water to form the C=N double bond of the imine. masterorganicchemistry.com

Modern synthetic methods facilitate imine synthesis under environmentally friendly conditions, for instance, by using heterogeneous catalysts like Amberlyst® 15 or employing microwave irradiation to accelerate the reaction. peerj.comorganic-chemistry.org

Beyond imine formation, the aldehyde group can participate in other crucial carbon-carbon bond-forming condensation reactions, such as the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile). researchgate.net

Reaction Reactant Key Features Product Type
Imine Formation Primary Amine (R-NH₂)Reversible; often acid-catalyzed; forms a C=N bond. masterorganicchemistry.comImine (Schiff Base)
Knoevenagel Condensation Active Methylene CompoundBase-catalyzed; forms a new C=C bond. researchgate.netα,β-Unsaturated Compound
Wittig Reaction Phosphonium YlideForms a C=C bond with high regioselectivity.Alkene
Aldol (B89426) Condensation Enolate (from another aldehyde/ketone)Base or acid-catalyzed; forms a β-hydroxy aldehyde or an α,β-unsaturated aldehyde.Aldol Adduct/Product

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of this compound to its corresponding primary alcohol, (4'-chlorobiphenyl-4-yl)methanol, is typically achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a common choice for this transformation. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. youtube.com

Oxidation: The aldehyde can be oxidized to form 4'-chlorobiphenyl-4-carboxylic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or silver oxide (Ag₂O) are effective for this purpose. The conversion of related chlorobiphenyl structures to chlorobenzoic acids is also observed in biological degradation pathways. researchgate.net

Transformation Reagent(s) Product
Reduction Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)(4'-chlorobiphenyl-4-yl)methanol
Oxidation Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄)4'-chlorobiphenyl-4-carboxylic acid

Reactivity of the Chlorinated Biphenyl (B1667301) Core

The biphenyl core of the molecule is less reactive than the aldehyde group, but its aromatic nature allows for substitution and coupling reactions. nih.gov The reactivity is influenced by the electronic properties of the two substituents: the chloro group and the formyl (aldehyde) group.

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the π-electron system of the aromatic rings, leading to the replacement of a hydrogen atom. libretexts.org The existing substituents on the rings direct the position of the incoming electrophile.

Ring with Aldehyde Group: The aldehyde group (-CHO) is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position (C3 and C5) relative to itself.

Ring with Chloro Group: The chlorine atom (-Cl) is also deactivating due to its inductive effect but is an ortho, para-director because its lone pairs can stabilize the intermediate carbocation (arenium ion) through resonance.

Due to the deactivating nature of both groups, EAS reactions on this compound require harsher conditions than for benzene (B151609). Substitution is expected to occur preferentially on the chlorine-bearing ring at the positions ortho to the chlorine (C3' and C5'), as this ring is less deactivated than the one bearing the powerful electron-withdrawing aldehyde group. The ability to undergo these reactions allows for the introduction of further functional groups like nitro (-NO₂) or bromo (-Br) onto the biphenyl scaffold. chemimpex.commasterorganicchemistry.com

The carbon-chlorine bond on the biphenyl core provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions significantly enhance the molecular complexity that can be built from the this compound framework.

A prime example is the Suzuki-Miyaura coupling , where the aryl chloride can be coupled with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction can be used to synthesize more complex terphenyl or polyphenyl systems. The synthesis of the related 4-biphenylcarboxaldehyde often employs a Suzuki coupling between 4-bromobenzaldehyde (B125591) and phenylboronic acid, illustrating the utility of this method in constructing the core biphenyl structure itself. orgsyn.org

Other important cross-coupling reactions can also be utilized for further functionalization.

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ + BaseBiaryl/Substituted Biphenyl
Heck Coupling AlkenePd(OAc)₂ + Ligand + BaseStyrenyl Biphenyl
Sonogashira Coupling Terminal AlkynePd/Cu catalyst + BaseAlkynyl Biphenyl
Buchwald-Hartwig Amination Amine (R₂NH)Pd catalyst + Ligand + BaseAminated Biphenyl

Reaction Mechanisms and Kinetic Studies in Complex Media

While specific kinetic studies on this compound in complex media are not extensively detailed in the public domain, its reactivity can be inferred from the known chemistry of aromatic aldehydes and chlorinated biphenyls. The aldehyde group is susceptible to nucleophilic attack and oxidation, while the biphenyl core can undergo electrophilic substitution, although the presence of the chlorine atom deactivates the ring to which it is attached. The other phenyl ring, activated by the aldehyde group (a meta-director), can also participate in electrophilic substitution reactions.

In complex environments, such as in the synthesis of pharmaceuticals or agrochemicals, reaction kinetics would be influenced by factors like solvent polarity, catalysts, and the presence of other reactive species. chemimpex.com The steric hindrance from the biphenyl structure might also affect reaction rates compared to simpler benzaldehyde (B42025) derivatives.

Supramolecular Chemistry and Self-Assembly Utilizing this compound

The rigid and planar nature of the biphenyl moiety, combined with the reactive aldehyde group and the potential for halogen bonding from the chlorine atom, makes this compound an interesting building block in supramolecular chemistry. mpg.dersc.org These non-covalent interactions drive the self-assembly of molecules into well-ordered, higher-order structures. rsc.org

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers and, in the case of MOFs, metal nodes. tcichemicals.comnih.gov These materials have garnered significant attention for their high porosity, tunable structures, and large surface areas, making them suitable for a wide range of applications. cd-bioparticles.netcd-bioparticles.netresearchgate.net

The aldehyde group is a crucial functional group in the synthesis of COFs and MOFs. alfa-chemistry.com Aldehyde-containing linkers, such as this compound, react with amine linkers to form stable imine bonds, a common and robust linkage in COF chemistry. tcichemicals.comtcichemicals.com This condensation reaction is a key step in the formation of the framework structure. The resulting imine-based COFs often exhibit high chemical stability. tcichemicals.com

Similarly, in MOF synthesis, the aldehyde can be a part of a larger organic linker that coordinates with metal ions. While carboxylic acids are more common linkers in MOF chemistry, the versatility of the aldehyde group allows for post-synthetic modification, where the aldehyde can be reacted after the initial framework is formed to introduce new functionalities.

The porous nature of COFs and MOFs makes them excellent candidates for gas storage and separation. pageplace.deresearchgate.net The specific surface area, pore size, and chemical environment of the pores can be tuned by the choice of linkers. researchgate.net For instance, MOFs have been studied for the adsorption of gases like carbon dioxide, methane (B114726), and formaldehyde. nih.govresearchgate.netnih.govchemrxiv.org The introduction of functional groups, like the chlorine atom in this compound, can influence the selective adsorption of certain gases.

In catalysis, both COFs and MOFs can act as heterogeneous catalysts. nih.govrsc.org The framework can provide active sites, either through the metal nodes in MOFs or through functional groups on the organic linkers. rsc.org The ordered pores can also lead to size- and shape-selective catalysis.

Table 1: Potential Applications of COFs and MOFs Derived from Aldehyde Linkers

Application AreaSpecific UseRationale
Gas Storage & Separation CO2 CapturePost-synthetic modification of imine-based COFs can enhance CO2 uptake. tcichemicals.com
Methane StorageThe high surface area and tunable pore size of MOFs are advantageous for methane storage. pageplace.de
Formaldehyde AdsorptionMOFs have shown high selectivity and capacity for capturing harmful volatile organic compounds like formaldehyde. researchgate.netnih.govchemrxiv.org
Catalysis Heterogeneous CatalysisThe framework provides stable and accessible catalytic sites. nih.gov
PhotocatalysisCOFs are being explored for photocatalytic hydrogen evolution. researchgate.net
Environmental Remediation Pollutant DegradationCOFs can be used as catalysts for the degradation of pollutants. researchgate.net
Water PurificationMOFs are being investigated for removing contaminants from water. pageplace.de

This table is generated based on the general applications of COFs and MOFs with aldehyde-containing linkers and does not represent specific experimental data for this compound unless otherwise cited.

Non-covalent interactions like hydrogen bonding and π-π stacking are fundamental to the self-assembly of molecules. rsc.org In the case of this compound, the aldehyde group can participate in hydrogen bonding, particularly if co-crystallized with molecules containing hydrogen bond donors.

The biphenyl system provides a large surface area for π-π stacking interactions. These interactions, where the electron clouds of aromatic rings attract each other, contribute significantly to the stability of molecular assemblies. rsc.org The presence of the electron-withdrawing chlorine atom and the aldehyde group can influence the electronic properties of the π-system, thereby modulating the strength of these stacking interactions. Computational studies have shown that hydrogen bonding can, in turn, affect the strength of π-π stacking. rsc.org

Advanced Spectroscopic and Computational Characterization of 4 Chlorobiphenyl 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. omicsonline.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the carbon-hydrogen framework. omicsonline.org

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4'-Chlorobiphenyl-4-carbaldehyde provide definitive information about its structure.

In the ¹H NMR spectrum , the aldehydic proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a distinct singlet at approximately 10.06 ppm. rsc.org The aromatic protons appear in the range of 7.4 to 8.0 ppm. rsc.org The protons on the aldehyde-bearing phenyl ring typically resonate at a lower field compared to those on the chlorine-bearing ring because of the aldehyde's deshielding effect. Specifically, the protons ortho to the aldehyde group are expected around 7.9-8.0 ppm, while the others show complex splitting patterns characteristic of substituted biphenyl (B1667301) systems. rsc.orgrsc.org

The ¹³C NMR spectrum complements the ¹H NMR data. The most downfield signal corresponds to the carbonyl carbon of the aldehyde, typically appearing around 192.0 ppm. rsc.org The aromatic carbons resonate in the 127-148 ppm region. rsc.orgrsc.org The carbon atom attached to the chlorine (C4') shows a characteristic chemical shift, and the quaternary carbons (C1, C1', C4) can be identified by their lower intensity and lack of signal in a DEPT-135 experiment.

Table 1: Representative NMR Spectral Data for this compound and Related Compounds Note: Exact chemical shifts can vary based on solvent and instrument frequency.

Compound Nucleus Chemical Shift (δ, ppm) Key Assignments
This compound ¹H ~10.06 Aldehyde (-CHO)
~7.95 Aromatic (ortho to -CHO)
~7.75 Aromatic
~7.50 Aromatic
¹³C ~192.0 Carbonyl (C=O)
~147.2 Quaternary (C-C biphenyl link)
~139.7 Quaternary (C-C biphenyl link)
~135.2 Quaternary (C-CHO)
~130.3 - 127.4 Aromatic (CH)
[1,1'-Biphenyl]-4-carbaldehyde rsc.org ¹H 10.06 (s, 1H) Aldehyde (-CHO)
7.97 (d, 2H) Aromatic
7.75 (d, 2H) Aromatic
7.64 (d, 2H) Aromatic
7.48 (t, 2H) Aromatic
7.41 (t, 1H) Aromatic
¹³C 192.0, 147.2, 139.7, 135.2, 130.3, 129.0, 128.5, 127.7, 127.4

| 4-Chlorobiphenyl (B17849) nih.gov | ¹³C | 140.18, 139.85, 133.55, 128.98, 128.92, 128.45, 127.63, 127.07 | |

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are employed. numberanalytics.com These experiments provide correlation data that reveal connectivity between atoms. numberanalytics.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It helps trace the proton connectivity within each phenyl ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. omicsonline.orgnumberanalytics.com It is crucial for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. omicsonline.orgnumberanalytics.com It is particularly powerful for identifying quaternary carbons and for confirming the connectivity between the two phenyl rings and the aldehyde group. For instance, a correlation from the aldehydic proton to the C4 carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is useful for determining the preferred conformation and spatial arrangement of the rings. numberanalytics.comnumberanalytics.com

Vibrational Spectroscopy (FT-IR, Raman) and Normal Coordinate Analysis

In the FT-IR spectrum of this compound, the most prominent and characteristic absorption band is the C=O stretching vibration of the aldehyde group, which appears strongly in the region of 1690-1715 cm⁻¹. The exact position can be influenced by conjugation with the biphenyl system. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear as a series of bands in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration gives rise to a strong band in the lower frequency region, typically between 850-550 cm⁻¹. researchgate.net

Raman spectroscopy also detects these vibrations, but with different intensities based on the change in polarizability of the bonds. irdg.org The symmetric C=C stretching of the aromatic rings and the biphenyl C-C link often produce strong Raman signals.

Normal coordinate analysis , often aided by computational methods like DFT, can be used to assign the observed experimental bands to specific molecular vibrations, providing a complete description of the molecule's vibrational dynamics. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aldehyde C-H Stretch~2850 and ~2750 (often two bands)Weak
Carbonyl (C=O) Stretch1715 - 1690Strong (IR)
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-Cl Stretch850 - 550Strong (IR)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and information about its structure through fragmentation patterns.

For this compound (C₁₃H₉ClO), the mass spectrum will show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.govnih.gov For C₁₃H₉³⁵ClO, the expected exact mass is 216.0342 g/mol . HRMS can confirm this value to within a few parts per million (ppm), distinguishing it from other potential compounds with the same nominal mass.

Common fragmentation pathways observed in the mass spectrum would include the loss of the aldehyde group (-CHO), the chlorine atom (-Cl), or the entire chlorophenyl or formylphenyl moieties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By diffracting X-rays off a single crystal of this compound, one can obtain detailed information on bond lengths, bond angles, and the dihedral angle between the two phenyl rings. epa.gov

This analysis reveals the planarity of the phenyl rings and the conformation of the molecule in the crystal lattice. The dihedral angle between the biphenyl rings is of particular interest as it is influenced by crystal packing forces and any steric hindrance between the rings. The crystal structure also elucidates intermolecular interactions, such as C-H···O or π-π stacking, which govern how the molecules arrange themselves in the solid state. epa.gov

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental data. nih.govweizmann.ac.il These theoretical calculations can predict and help interpret various molecular properties. nih.gov

Geometry Optimization: DFT calculations can determine the lowest energy conformation of the molecule in the gas phase, providing theoretical values for bond lengths, bond angles, and the dihedral angle for comparison with X-ray data.

Spectra Prediction: Theoretical NMR chemical shifts, as well as IR and Raman vibrational frequencies, can be calculated. nih.gov Comparing these predicted spectra with experimental results aids in the confident assignment of signals and bands. nih.gov

Electronic Properties: Computational studies can map the molecular electrostatic potential (MEP), identifying electron-rich (negative potential, e.g., around the oxygen and chlorine atoms) and electron-poor (positive potential) regions of the molecule. This is crucial for understanding its reactivity.

Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap provides insight into the molecule's electronic excitation properties and kinetic stability.

These computational tools provide a deeper understanding of the structure-property relationships of this compound at a molecular level. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for studying medium to large systems like biphenyl derivatives. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries to spectroscopic signatures and reactivity indices. nih.govnih.gov

A fundamental application of DFT is the determination of a molecule's ground-state geometry, the three-dimensional arrangement of atoms with the lowest possible energy. researchgate.net For this compound, a critical geometric parameter is the dihedral angle between the two phenyl rings. This angle is determined by the balance between steric hindrance from the ortho-hydrogens and the electronic effects of the substituents (the chlorine atom and the aldehyde group).

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability. researchgate.net A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive. nih.gov From the energies of these frontier orbitals, a variety of global reactivity descriptors can be calculated to quantify the molecule's electronic properties. nih.govnih.gov

Table 1: Key Electronic Descriptors Derived from HOMO-LUMO Energies

Descriptor Symbol Significance
Ionization Potential (IP) IP ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (EA) EA ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (IP + EA) / 2 A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (IP - EA) / 2 A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S) S = 1 / η The reciprocal of hardness; indicates higher reactivity.

Data sourced from conceptual DFT principles discussed in various studies. nih.govnih.gov

For this compound, these descriptors provide a quantitative basis for predicting its stability and how it might interact with other chemical species.

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectra. tandfonline.com This theoretical analysis is invaluable for assigning specific experimental spectral peaks to the vibrations of particular bonds or functional groups. mdpi.com For this compound, this would involve identifying the characteristic stretching and bending modes of the aldehyde (C=O, C-H), the carbon-chlorine (C-Cl) bond, and the biphenyl backbone.

To improve agreement with experimental results, calculated frequencies are often multiplied by a scaling factor. mdpi.com A comparative analysis of theoretical and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions in the solid state. mdpi.com

Table 2: Predicted Vibrational Modes for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aldehyde C=O Stretch 1715 - 1680
Aldehyde C-H Stretch 2900 - 2695
Aromatic Ring C-H Stretch 3100 - 3000
Aromatic Ring C=C Stretch 1600 - 1450
Biphenyl C-C Stretch ~1300

Typical wavenumber ranges are based on general spectroscopic data and findings from related compounds. mdpi.comresearchgate.net

Building upon electronic structure analysis, DFT can be used to map potential reaction pathways. By calculating the energies of reactants, products, and, crucially, the transition states between them, researchers can elucidate reaction mechanisms and predict reaction kinetics. researchgate.net

Furthermore, DFT-based local reactivity descriptors, often visualized using molecular electrostatic potential (MEP) maps, can identify the specific atoms or regions on the molecule most susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net For this compound, this analysis would likely highlight the electrophilic nature of the carbonyl carbon in the aldehyde group and the varying electron densities across the two phenyl rings, providing a detailed picture of its chemical reactivity.

Molecular Dynamics Simulations

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior by simulating the movements of atoms over time. nih.gov This technique is essential for understanding conformational changes, intermolecular interactions, and the behavior of molecules in different environments, such as in solution or at interfaces. nih.goviaea.org

For this compound, MD simulations can explore the full range of its conformational flexibility, particularly the rotation around the biphenyl linkage. A study on the structurally similar molecule 4-n-hexyl-4'-cyanobiphenyl at an air-water interface demonstrated that MD can be used to analyze key structural and morphological properties. iaea.org

Table 3: Properties Investigable via Molecular Dynamics (MD) Simulations

Property Description
Conformational Dynamics Explores the time-dependent changes in molecular shape, such as the dihedral angle rotation in the biphenyl core.
Interfacial Behavior Simulates the orientation and ordering of molecules at interfaces (e.g., air-water, lipid membrane).
Orientational Order Parameters Quantifies the degree of alignment of molecules with respect to a defined axis, indicating the formation of ordered phases.
Radial Distribution Functions Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point.
Hydrogen Bonding Statistics Analyzes the formation and lifetime of hydrogen bonds with solvent molecules or other species.

| Surface Tension | Calculates the tension of a simulated interface, which can be compared with experimental measurements. |

These properties are based on standard MD analysis and specific findings from simulations of related biphenyl compounds. iaea.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific physicochemical property. mdpi.com For derivatives of this compound, QSAR models could be developed to predict endpoints such as toxicity, receptor affinity, or environmental fate. researchgate.net

The development of a robust QSAR model follows a well-defined workflow. It begins with a dataset of compounds with known activities and involves calculating a wide range of molecular descriptors that encode structural, electronic, and physicochemical features. A mathematical model is then constructed to correlate these descriptors with the observed activity.

Table 4: General Workflow for a QSAR Study

Step Description Example
1. Data Set Assembly A series of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀) is collected. mdpi.com A set of 4'-substituted biphenyl-4-carbaldehyde derivatives with measured antifungal activity.
2. Descriptor Calculation Molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound using specialized software. mdpi.com Calculation of LogP, molecular weight, HOMO/LUMO energies, and dipole moment.
3. Model Development The dataset is split into training and test sets. A statistical method, such as Multiple Linear Regression (MLR), is used to build a model with the training set. mdpi.com An equation is generated linking pIC₅₀ to a combination of 2-3 significant descriptors.

| 4. Model Validation | The model's statistical significance and predictive power are assessed using metrics like the coefficient of determination (R²), cross-validation (Q²), and external validation on the test set (R²pred). nih.gov | A successful model might yield R² > 0.9, Q² > 0.7, and R²pred > 0.7. |

The resulting validated model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of compounds with optimized properties.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

4'-Chlorobiphenyl-4-carbaldehyde as a Key Intermediate in Pharmaceutical Synthesis

This compound is a versatile aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. chemimpex.com Its utility in the pharmaceutical industry stems from its dual-functionality: the biphenyl (B1667301) core acts as a rigid scaffold, while the aldehyde group provides a reactive handle for a wide array of chemical transformations. This allows medicinal chemists to introduce diverse functional groups and build more elaborate molecular architectures. chemimpex.com

The compound's stability and enhanced reactivity, a feature of its chlorinated biphenyl structure, make it an ideal intermediate for developing pharmaceuticals and agrochemicals. chemimpex.com The aldehyde can readily participate in reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, enabling the creation of amines, alkenes, and larger carbon skeletons, respectively. These transformations are fundamental in constructing the pharmacophores necessary for biological activity. An optimized Strecker-type condensation, for example, is a known method for converting similar keto- or aldehyde-containing structures into functionalized amino-nitriles and subsequently into amino-amides or esters, which are key intermediates for highly active pharmaceutical compounds. researchgate.net This highlights the compound's role in streamlining synthetic pathways to produce high-purity, high-yield products for drug discovery pipelines. chemimpex.com

Design and Synthesis of Bioactive Compounds Incorporating the this compound Scaffold

The this compound framework is a foundational element for designing novel bioactive compounds. The biphenyl moiety can engage in crucial interactions with biological targets, such as π-π stacking with aromatic amino acid residues in a protein's active site, while the chlorine atom can modulate the electronic properties and metabolic stability of the molecule. The aldehyde group serves as the primary point for synthetic diversification to explore chemical space and optimize pharmacological properties.

The aldehyde functionality of this compound makes it a direct precursor to a multitude of therapeutically relevant compound classes. Through established synthetic protocols, the aldehyde can be converted into:

Alcohols: via reduction, which can serve as hydrogen bond donors or be further functionalized.

Carboxylic Acids: via oxidation, introducing a key acidic group common in many drugs for forming salt bridges or mimicking natural substrates.

Imines and Amines: through condensation with primary amines followed by reduction (reductive amination), a cornerstone reaction for introducing basic nitrogen centers that are pivotal for receptor interaction and improving pharmacokinetic properties.

Heterocycles: by acting as an electrophile in cyclization reactions with dinucleophilic reagents, enabling the construction of five- or six-membered heterocyclic rings that are prevalent in modern pharmaceuticals. beilstein-journals.orgbeilstein-journals.org

This synthetic accessibility allows for its use as a foundational building block in the development of new chemical entities aimed at a wide range of diseases. chemimpex.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. mdpi.com The this compound scaffold is an excellent template for SAR exploration. By systematically modifying different parts of the molecule and observing the resulting changes in biological effect, researchers can develop a predictive model for designing more potent and selective drugs. nih.gov

Analogs can be synthesized by modifying three key regions:

The Aldehyde Group: Converting it to other functional groups (e.g., alcohol, acid, amine, oxime).

The Phenyl Ring containing the Aldehyde: Introducing additional substituents (e.g., methoxy (B1213986), hydroxyl) to probe electronic and steric effects.

The Chlorinated Phenyl Ring: Varying the position or nature of the halogen (e.g., fluorine, bromine) to fine-tune lipophilicity and binding interactions.

Table 1: Hypothetical Analogs for a Structure-Activity Relationship (SAR) Study Based on the this compound Scaffold
AnalogModification from Parent ScaffoldRationale for Synthesis
Analog 1Aldehyde (-CHO) converted to a primary alcohol (-CH₂OH)Investigate the necessity of the carbonyl group and introduce a hydrogen bond donor.
Analog 2Aldehyde (-CHO) converted to a carboxylic acid (-COOH)Introduce a potential salt-bridge-forming group and alter electronic properties.
Analog 3Addition of a methoxy group (-OCH₃) ortho to the aldehydeProbe steric tolerance and electronic effects near the reactive site.
Analog 4Chlorine at 4'-position moved to 2'-positionAlter the dihedral angle between the phenyl rings and explore different binding pockets.
Analog 5Chlorine at 4'-position replaced with fluorine (-F)Evaluate the effect of a different halogen on binding affinity and metabolic stability.

Modern drug discovery heavily relies on rational, structure-based drug design (SBDD), where the three-dimensional structure of a biological target is used to design ligands with high affinity and selectivity. mq.edu.au Computational tools like molecular docking are employed to predict how a molecule, such as a derivative of this compound, will bind within the active site of a target protein. mdpi.commdpi.com

This in silico approach allows researchers to visualize potential ligand-protein interactions, such as:

Hydrogen Bonds: Formed between polar groups on the ligand and amino acid residues.

Hydrophobic Interactions: Where the biphenyl core fits into a greasy pocket of the protein.

Halogen Bonds: A specific non-covalent interaction where the chlorine atom can act as an electrophilic region, interacting with a nucleophilic site on the protein. mdpi.com

By analyzing these predicted binding modes, chemists can rationally design new analogs with modifications expected to enhance these interactions, thereby increasing potency and reducing off-target effects. nih.govnih.gov This guided approach saves significant time and resources compared to traditional trial-and-error screening.

Once a series of analogs is synthesized, their biological activity must be determined through in vitro assays. These laboratory-based tests are crucial for quantifying the potency and efficacy of the new compounds. For a compound derived from the 4'-chlorobiphenyl scaffold, a typical pharmacological profiling cascade might include:

Enzyme Inhibition Assays: Measuring the concentration of the compound required to inhibit the activity of a target enzyme by 50% (IC₅₀). For instance, studies on related compounds like 4-chloro-4'-biphenylol have determined its inhibitory effect on mitochondrial respiration. nih.govnih.gov

Cell-Based Assays: Assessing the effect of the compound on whole cells. This can include measuring the inhibition of cancer cell proliferation (providing an IC₅₀ value) or activation of a specific signaling pathway. nih.gov

Metabolic Stability Assays: Using liver microsomes to determine how quickly a compound is metabolized. nih.govnih.govnih.gov This provides an early indication of the compound's likely pharmacokinetic profile in vivo.

The data gathered from these assays are used to refine the SAR and guide the next round of analog design.

Table 2: Example Pharmacological Data from In Vitro Profiling of Biphenyl Derivatives
CompoundTarget/AssayResult (Potency)Reference
4-Chloro-4'-biphenylolInhibition of State 3 Respiration (glutamate/malate)ID₅₀ = 30 µM nih.gov
4-Chloro-4'-biphenylolInhibition of State 3 Respiration (succinate)ID₅₀ = 200 µM nih.gov
Compound 25 (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide)HCT116 Cancer Cell ProliferationIC₅₀ = 0.12 µM nih.gov
Compound 25 (N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide)SW480 Cancer Cell ProliferationIC₅₀ = 2 µM nih.gov

The this compound scaffold is adaptable for creating both enzyme inhibitors and receptor agonists, two major classes of therapeutic agents.

Enzyme Inhibitors: Many enzymes have hydrophobic active sites that can accommodate the biphenyl core. The 4'-chloro-4'-biphenylol metabolite, which can be conceptually derived from the parent compound, has been shown to be an effective inhibitor of mitochondrial oxidative phosphorylation by blocking electron transport. nih.gov It inhibits state 3 respiration more potently than its parent compound, 4-chlorobiphenyl (B17849), demonstrating that metabolic transformation can lead to a more biologically active agent. nih.gov This suggests that derivatives of this compound could be developed as inhibitors for enzymes involved in metabolism or cell signaling, with potential applications in oncology or inflammatory diseases.

Receptor Agonists: Receptor agonists often contain amine functionalities that can form key ionic bonds with acidic residues (e.g., aspartic acid, glutamic acid) in receptor binding pockets. The aldehyde group of this compound is an ideal starting point for synthesizing such amines via reductive amination. By reacting the aldehyde with a variety of primary or secondary amines, a diverse library of potential receptor agonists can be generated. For example, many serotonin (B10506) (5-HT) receptor agonists feature a substituted amine pharmacophore that could be readily installed onto the biphenyl scaffold, potentially leading to novel agents for treating neurological or psychiatric disorders. nih.gov

Antimicrobial and Anti-inflammatory Research

The structural framework of this compound, featuring a biphenyl core, a reactive aldehyde group, and an electron-withdrawing chlorine atom, positions it as a compound of interest in the search for new antimicrobial and anti-inflammatory agents.

Antimicrobial Research:

The biphenyl moiety is a recognized pharmacophore in the design of antimicrobial drugs. rsc.org Research into biphenyl derivatives has demonstrated that specific substitutions can lead to potent activity against a range of pathogens, including antibiotic-resistant strains. nih.govnih.gov Studies indicate that the presence of a strong electron-withdrawing group on one of the phenyl rings, such as the chloro group in this compound, can be beneficial for antibacterial activity. nih.govnih.gov

For instance, a series of biphenyl derivatives were synthesized and tested against various bacteria, with several compounds showing significant inhibitory effects. nih.govnih.gov One study highlighted that compounds with a strong electron-withdrawing group on one ring and hydroxyl groups on the other exhibited potent activities against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol showed a minimum inhibitory concentration (MIC) as low as 3.13 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Similarly, other synthesized biphenyl derivatives have shown moderate to good antibacterial activity against organisms like Bacillus subtilis, Staphylococcus epidermidis, E. coli, and Pseudomonas aeruginosa. tsijournals.comresearchgate.net

The aldehyde functional group itself is known to contribute to antimicrobial effects. nih.gov Cinnamaldehyde and its derivatives, for example, have been shown to possess antibacterial activity against critical pathogens like Acinetobacter baumannii by inhibiting cell division. nih.govnih.gov This dual contribution from both the substituted biphenyl scaffold and the aldehyde group underscores the potential of this compound as a basis for developing new antimicrobial agents.

Antimicrobial Activity of Biphenyl Derivatives
CompoundTest OrganismActivity (MIC in µg/mL)Reference
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolMethicillin-resistant Staphylococcus aureus (MRSA)3.13 nih.govnih.gov
4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolCarbapenems-resistant Acinetobacter baumanniiComparable to Ciprofloxacin nih.govnih.gov
5-(9H-Carbazol-2-yl)benzene-1,2,3-triolMultidrug-resistant Enterococcus faecalis (MREf)6.25 nih.govnih.gov
4-Bromophenyl-substituted Cinnamaldehyde AnalogAcinetobacter baumannii32 nih.gov
Biphenyl Sulfonamide Derivative 4S. typhi20

Anti-inflammatory Research:

Biphenyl-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen (B1673479) and diflunisal, highlighting the importance of this scaffold in anti-inflammatory drug design. walshmedicalmedia.com The aldehyde group also possesses anti-inflammatory properties; essential oils with high aldehyde content have been shown to exert sedative and anti-inflammatory effects. edenbotanicals.com

Research has explored various derivatives of biphenyl-4-carboxylic acid, a compound structurally similar to this compound, for anti-inflammatory activity. nih.govresearchgate.net In one study, a series of biphenyl-4-carboxylic acid amides were synthesized and showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.govresearchgate.net These findings suggest that the biphenyl-4-carboxamide moiety is a promising pharmacophore for developing new anti-inflammatory agents. The search for novel anti-inflammatory molecules is driven by the need to reduce the adverse effects associated with current NSAIDs, such as gastrointestinal and cardiovascular issues. mdpi.com

Anti-inflammatory Activity of Biphenyl Derivatives
Compound ClassAssay/ModelKey FindingReference
Biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amidesCarrageenan-induced rat paw edemaExhibited significant anti-inflammatory activity. nih.govresearchgate.net
Butein (a chalcone)Human whole blood model (PGE2 production)Showed concentration-dependent inhibition of COX-2 (40% at 50 µM). mdpi.com
4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007)LPS-stimulated microglial cellsInhibited production of NO, PGE2, iNOS, and COX-2. nih.gov

Prodrug Strategies and Drug Delivery System Development

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome pharmacokinetic challenges such as poor solubility, low permeability, rapid metabolism, or toxicity of a parent drug. nih.gov A prodrug is an inactive compound that is converted into its active form in the body through enzymatic or chemical processes. nih.gov The chemical structure of this compound offers potential handles for the application of prodrug strategies.

The aldehyde functional group is a key site for modification. It can be reversibly converted into less reactive functional groups like acetals or oximes. These groups can mask the reactive aldehyde during transit through the body, potentially improving stability and absorption. Once in the target tissue, they can be hydrolyzed back to the active aldehyde form.

Furthermore, the biphenyl scaffold itself is a core feature in many drugs and can be incorporated into prodrug design. For example, the lipophilicity of the biphenyl structure can be modulated to enhance membrane permeability. nih.gov A common strategy involves adding a polar group via a cleavable linker to create an ester, phosphate (B84403), or phosphonate (B1237965) prodrug, which can improve aqueous solubility for intravenous administration. nih.govnih.gov For instance, fosaprepitant (B1673561) is a phosphate ester prodrug of aprepitant, developed to increase water solubility for injection. nih.gov

Conversely, to improve absorption of a polar drug, a more lipophilic moiety can be attached. The biphenyl group from a molecule like this compound could serve as such a lipophilic promoiety. The design of prodrugs is a tailored process, and the specific strategy for a derivative of this compound would depend on the identified limitations of the active parent drug. nih.govnih.gov

Applications in Materials Science and Advanced Functional Materials

Polymer Chemistry and Specialty Polymer Synthesischemimpex.com

In the field of polymer chemistry, 4'-Chlorobiphenyl-4-carbaldehyde serves as a key ingredient in the synthesis of specialty polymers with enhanced characteristics. chemimpex.com Its bifunctional nature allows it to act as a monomer or a precursor to monomers, leading to the creation of polymers with unique thermal, mechanical, and electronic properties.

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of organic electronics research. The aldehyde group of this compound is particularly well-suited for condensation polymerization reactions, such as the formation of poly(azomethine)s or poly(p-phenylenevinylene)s (PPVs). These reactions can lead to the formation of extended π-conjugated systems. The incorporation of the 4'-chlorobiphenyl moiety into the polymer backbone is expected to influence the polymer's electronic properties, solubility, and morphology. While direct polymerization of this specific compound is not widely documented, the synthesis of conjugated polymers from similar aromatic aldehydes is a well-established field. rsc.orgresearchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

Reaction TypeCo-monomerResulting Polymer TypePotential Properties
Schiff Base CondensationAromatic DiaminePoly(azomethine)High thermal stability, semiconducting behavior
Wittig or Horner-Wadsworth-Emmons ReactionPhosphonium Ylide or Phosphonate (B1237965) EsterPoly(p-phenylenevinylene) (PPV) derivativeElectroluminescence, semiconductivity
Knoevenagel CondensationCompound with active methylene (B1212753) groupSubstituted PPV derivativeTunable optical and electronic properties

The rigid biphenyl (B1667301) unit is a well-known structural motif for enhancing the thermal stability of polymers. Its incorporation into a polymer chain restricts segmental motion and increases the energy required for thermal decomposition. The presence of the chloro- group in this compound can further enhance these properties through strong intermolecular interactions, leading to polymers with higher glass transition temperatures and improved mechanical strength. chemimpex.com

The development of organic semiconductors is a rapidly growing area of materials science, with applications in transistors, sensors, and solar cells. The extended π-system of the biphenyl core in this compound suggests its potential as a building block for organic semiconducting materials. rsc.org The chloro-substituent can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is a critical factor in designing efficient organic electronic devices.

Fluorescent Dyes and Pigments Researchchemimpex.com

Aromatic aldehydes are common precursors in the synthesis of a wide variety of dyes and pigments. This compound is utilized in the production of fluorescent dyes, which are crucial for applications such as biological imaging. chemimpex.comangtech.com The biphenyl scaffold can serve as a core chromophore, and the aldehyde group provides a reactive handle for further chemical modifications to fine-tune the fluorescence properties, such as emission wavelength and quantum yield. The chlorine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing the fluorescence lifetime.

Table 2: Comparison of Related Biphenyl Aldehydes in Dye Synthesis

CompoundKey FeatureImpact on Dye Properties
4'-Fluorobiphenyl-4-carbaldehydeFluorine substitutionEnhanced biological activity and stability in resulting compounds. chemimpex.com
4-BiphenylcarboxaldehydeUnsubstituted biphenylServes as a fundamental building block for various dyes and liquid crystals. orgsyn.org
This compoundChlorine substitutionPotential for altered electronic properties and intermolecular interactions. chemimpex.com

Optoelectronic Materials and Devices

The unique electronic and photophysical properties that can be derived from this compound make it a candidate for use in optoelectronic materials and devices, where the interaction of light and electricity is central.

While specific research detailing the use of this compound in OLEDs is limited, the broader class of biphenyl-containing molecules is extensively used in the development of materials for various layers within an OLED stack. These materials can function as hosts for the emissive layer, as electron or hole transport materials, or as the light-emitting dopants themselves. The rigid structure of the biphenyl unit contributes to high thermal stability and good film-forming properties, which are essential for device longevity and performance. The aldehyde group allows for the synthesis of more complex molecules with tailored charge-transport and emissive properties. The chloro-substituent can be used to tune the energy levels to optimize charge injection and transport, as well as to influence the emission color.

Solar Cell Applications

While direct application of this compound in solar cells is not extensively documented, its structure is a key component in the molecular engineering of more complex organic molecules used as Hole Transporting Materials (HTMs) in perovskite solar cells (PSCs) and as sensitizers in dye-sensitized solar cells (DSSCs). medjchem.comnih.govnih.gov The biphenyl unit serves as a rigid and electronically conductive spacer in these materials. nih.gov

In PSCs, the HTM plays a crucial role in extracting positive charge carriers (holes) from the perovskite absorber layer and transporting them to the electrode, which is critical for achieving high power conversion efficiencies (PCEs). medjchem.comnih.gov Biphenyl derivatives are synthesized to create HTMs with suitable energy levels (HOMO) that align with the valence band of the perovskite material, facilitating efficient hole extraction. nih.gov For instance, small conjugated molecules based on scaffolds that can be derived from biphenyl precursors are actively researched as alternatives to the commonly used, but expensive and unstable, spiro-OMeTAD. medjchem.commdpi.com The synthesis of such advanced HTMs often involves metal-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, where functionalized biphenyls are key reactants. northumbria.ac.ukrsc.org The aldehyde group in this compound could be converted to other functional groups necessary for these coupling reactions.

In DSSCs, organic dyes containing biphenyl moieties have been explored as sensitizers. These dyes are responsible for light absorption and injecting electrons into the semiconductor's conduction band (e.g., TiO₂). nih.govmdpi.com The biphenyl group can act as a π-spacer connecting the electron donor and acceptor parts of the dye molecule, influencing the dye's absorption spectrum and electronic properties. nih.gov Molecular engineering of dyes, sometimes starting from biphenyl frameworks, aims to enhance light-harvesting efficiency and optimize the electronic coupling with the semiconductor surface for improved cell performance. osti.govrsc.org

Below is a table summarizing the performance of selected solar cells utilizing hole transporting materials that feature biphenyl or related biaryl cores, illustrating the potential of this class of compounds.

HTM / Dye ClassCore StructureDevice ArchitecturePCE (%)Voc (V)Jsc (mA/cm²)FFRef.
Spiro-Naph Spiro-biphenyl derivativen-i-p PSC24.43--- nih.gov
TOP-HTM-α2 Benzene-cored with triphenylamine (B166846) armsn-i-p PSC20.181.11-- mdpi.com
PTAA/M2 Modified PTAAInverted PSC20.23--- nih.gov
Zn-26:PC61BM Porphyrin-based HTMn-i-p PSC19.21.0423.320.78 nih.gov
Zn(II) Porphyrin Porphyrin A₂B₂-typen-i-p PSC17.78--- nih.gov

PCE: Power Conversion Efficiency; Voc: Open-circuit Voltage; Jsc: Short-circuit Current Density; FF: Fill Factor.

Sensor Technologies Utilizing Biphenyl-Based Materials

The rigid biphenyl framework is an excellent platform for constructing chemosensors, particularly for the detection of metal ions. rsc.orgacs.org The aldehyde group of this compound is a versatile starting point for synthesizing Schiff base derivatives, which are known for their ability to coordinate with metal ions. rsc.orgnih.gov These sensors often operate on the principle of "turn-on" fluorescence, where the binding of an analyte triggers a significant increase in fluorescence intensity. rsc.org

For example, a hydrazine-derived biphenyl Schiff base has been synthesized and demonstrated to be a highly selective and sensitive fluorescent sensor for aluminum (Al³⁺) and zinc (Zn²⁺) ions. rsc.org In the presence of these ions, the sensor molecule forms a coordination complex, which restricts intramolecular rotation and enhances fluorescence emission at specific wavelengths—458 nm for Al³⁺ and 478 nm for Zn²⁺. rsc.org This change is also visually detectable under UV light, with the sensor exhibiting a bluish-white fluorescence with Al³⁺ and a bluish-yellow fluorescence with Zn²⁺. rsc.org Such sensors can be used for real-time detection in various media and can even be coated onto test kits for practical applications. rsc.org

Similarly, other biphenol-based ligands have been developed as chemosensors for ions like Zn²⁺ and Cadmium (Cd²⁺). acs.org These sensors leverage the increase in fluorescence emission upon ion coordination. acs.org The design of these molecules often involves linking biphenol units to a scaffold, creating a specific binding pocket for the target ion. acs.org The versatility of the biphenyl structure allows for the synthesis of a wide range of sensors for different analytes, including heavy metal ions, by modifying the functional groups attached to the biphenyl rings. mdpi.com

The table below details the characteristics of representative biphenyl-based fluorescent chemosensors.

Sensor CompoundTarget Ion(s)Sensing MechanismEmission ChangeDetection LimitRef.
bis(2-hydroxybenzylidene)-[1,1′-biphenyl]-2,2′-dicarbohydrazide Al³⁺, Zn²⁺Chelation Enhanced Fluorescence (CHEF)"Turn-on" at 458 nm (Al³⁺) & 478 nm (Zn²⁺)Not Specified rsc.org
N,N′-bis[(2,2′-dihydroxybiphen-3-yl)methyl]-N,N′-dimethylethylenediamine (L) Zn²⁺, Cd²⁺Chelation Enhanced Fluorescence (CHEF)Fluorescence Intensity IncreaseNot Specified acs.org
4,4'-(propane-2,2-diyl)bis(2-((E)-(2-(benzo[d]thiazol-2-yl)hydrazineyldene)methyl)phenol) (BHMP) Zn²⁺, PPi"OFF-ON-OFF" Fluorescence"Turn-on" with Zn²⁺, quenched by PPiNot Specified nih.gov
Anthracene derivative of 6-deoxy-6-aminoethylamino-β-cyclodextrin Pb²⁺Charge TransferFluorescence EnhancementNot Specified nih.gov

PPi: Pyrophosphate

Molecular Rotors and Switches

The biphenyl unit is a cornerstone in the design of molecular rotors and switches due to the torsional angle between its two phenyl rings. This angle can be controlled by external stimuli, leading to distinct conformational states with different physical properties, such as conductance or optical response. mdpi.comfigshare.com This principle allows for the creation of molecular-scale devices that can be switched between "ON" and "OFF" states.

In one example of a molecular switch, a biphenyl-based molecule was designed where the torsion angle between the rings could be controlled by the reduction and oxidation of a disulfide bridge connecting the two rings. figshare.com The "closed" state (disulfide bridge oxidized) had a torsion angle of approximately 28°, resulting in high electrical conductance. figshare.com In contrast, the "opened" state (disulfide bridge reduced) exhibited a larger torsion angle of about 65° and significantly lower conductance. figshare.com This demonstrates the potential of biphenyl systems in nanoelectronics.

Another approach involves creating biaryl lactone switches. wisconsin.edu In these systems, a lactone bridge can force the biphenyl unit into or out of planarity depending on the pH. wisconsin.edu At a low pH, the molecule adopts a planar conformation, considered the "ON" state, which may be visibly colored. At a high pH, the lactone bridge is cleaved, leading to a non-planar, colorless "OFF" state. wisconsin.edu By incorporating amine donor groups, a third state can be introduced. Protonation of the amine at very low pH creates a second "OFF" state, narrowing the pH range for the "ON" state and making these molecules useful as precise pH sensors. wisconsin.edu

Furthermore, macrocyclic molecules incorporating biphenyl units, such as biphen nih.govarenes, exhibit multiple stimuli-responsive conformational changes. mdpi.comnih.govresearchgate.net The orientation of the biphenyl sidewalls can be altered by solvents, temperature, guest binding, and acid/base addition, making these systems promising for the development of sophisticated molecular switches and responsive materials. mdpi.comresearchgate.net

The following table summarizes the properties of different molecular switches based on the biphenyl scaffold.

Switch TypeStimulusSwitching MechanismProperty ChangeStatesRef.
Disulfide-bridged Biphenyl Redox (Reduction/Oxidation)Change in torsion angle (φ)Electrical ConductanceHigh Conductance (closed, φ ≈ 28°); Low Conductance (open, φ ≈ 65°) mdpi.comfigshare.com
Biaryl Lactone with Amine Donor pHLactone bridge cleavage/formation; Amine protonationOptical (Color)ON (planar, colored); OFF (non-planar, colorless); OFF2 (protonated amine) wisconsin.edu
Biphen nih.govarene Macrocycle (MeBP3) Solvent, Temperature, Guest, Acid/BaseConformational exchange (flipping of biphenyl units)NMR Spectra / Host-Guest BindingTwo distinct conformers (MeBP3-I and MeBP3-II) mdpi.comnih.govresearchgate.net

Environmental Chemistry and Degradation Studies

Behavior and Degradation Pathways of Chlorinated Biphenyl (B1667301) Compounds in the Environment

The environmental fate of chlorinated biphenyl compounds, a class to which 4'-Chlorobiphenyl-4-carbaldehyde belongs, is governed by their chemical and physical properties. osti.gov Polychlorinated biphenyls (PCBs) are known for their high persistence in the environment, resistance to metabolism in organisms, and a tendency to accumulate in lipids. nih.gov These characteristics contribute to their widespread presence in various environmental compartments. nih.govresearchgate.net The number of chlorine atoms on the biphenyl structure significantly influences the compound's behavior. nih.govclu-in.org Generally, less-chlorinated congeners are more water-soluble, volatile, and susceptible to biodegradation. nih.gov Conversely, highly chlorinated PCBs are more resistant to degradation and tend to sorb more strongly to particulate matter. nih.gov As a monochlorinated biphenyl, this compound would be expected to be more mobile and more amenable to degradation compared to its more highly chlorinated counterparts.

PCBs enter the environment through various means, including leaks from industrial waste and the incineration of materials containing these compounds. frontiersin.org Once in the environment, their low water solubility and vapor pressure, combined with transport through air, water, and sediment, allow for their distribution to areas far from the original source of contamination. nih.gov They are readily absorbed from water into the lipid stores of organisms like plankton, which marks their entry into the aquatic food chain. researchgate.net This leads to bioaccumulation in aquatic and terrestrial organisms and subsequent biomagnification through the food web, potentially reaching humans and wildlife. nih.govresearchgate.net

The degradation of PCBs in the environment primarily occurs through microbial processes. nih.gov The specific pathways and rates of degradation are dependent on the congener and the environmental conditions. nih.gov Two main microbial degradation pathways have been identified:

Anaerobic Reductive Dechlorination : Under anaerobic conditions, microorganisms can use highly chlorinated PCBs as electron acceptors in a process called organohalide respiration. frontiersin.org This process involves the removal of chlorine atoms and their replacement with hydrogen, which reduces the toxicity of the PCB molecule. frontiersin.orgnih.gov This pathway is particularly important for the initial breakdown of heavily chlorinated PCB mixtures, resulting in less-chlorinated congeners. frontiersin.org

Aerobic Degradation : Less-chlorinated PCBs, typically those with three or fewer chlorine atoms, can be broken down by aerobic bacteria. frontiersin.org These bacteria utilize a co-metabolic process, often initiated by the presence of biphenyl, which acts as a primary growth substrate. frontiersin.org The degradation involves a dioxygenase enzyme that attacks the unchlorinated or less-chlorinated benzene (B151609) ring, leading to ring cleavage and eventual transformation into compounds like chlorobenzoic acids. frontiersin.orgwikipedia.org For this compound, this aerobic pathway would be a likely route of degradation, potentially yielding 4-chlorobenzoic acid as a major metabolic product. nih.govnih.gov Studies on the microbial degradation of 4-chlorobiphenyl (B17849) have shown that bacteria like Achromobacter sp. and Bacillus brevis can metabolize it to 4-chlorobenzoic acid. nih.govnih.gov

Ligninolytic fungi have also demonstrated the ability to degrade or transform PCB degradation products, including chlorobenzaldehydes. nih.gov This suggests that fungal activity in the environment could play a role in the further breakdown of this compound. nih.gov

Table 1: General Properties and Environmental Behavior of Chlorinated Biphenyls

Property Less-Chlorinated Biphenyls (e.g., this compound) Highly-Chlorinated Biphenyls
Water Solubility Higher nih.gov Lower researchgate.net
Volatility Higher nih.gov Lower nih.gov
Biodegradability More likely to biodegrade nih.gov More resistant to biodegradation nih.gov
Sorption to Particles Lower nih.gov Higher nih.gov

| Primary Degradation Pathway | Aerobic Oxidation frontiersin.org | Anaerobic Reductive Dechlorination frontiersin.org |

Electrocatalytic Hydrodechlorination of Chlorinated Biphenyls

Electrocatalytic hydrodechlorination (ECH) is an emerging technology for the remediation of chlorinated organic compounds like PCBs. nih.gov This process involves the use of a catalytic electrode material and an electric current to facilitate the reductive dechlorination of these persistent pollutants in an aqueous solution. nih.gov Palladium-modified materials have proven to be effective cathodes for this purpose. nih.gov

The process has been specifically investigated for 4-chlorobiphenyl, a compound structurally related to this compound. In a study using a palladized nickel foam cathode, 4-chlorobiphenyl was effectively dechlorinated in an aqueous solution. nih.gov The mechanism involves the generation of highly active hydrogen atoms on the surface of the palladium particles. nih.gov These hydrogen atoms then react with the adsorbed chlorinated biphenyl molecules, replacing the chlorine atoms with hydrogen. frontiersin.orgnih.gov

Several factors have been found to influence the efficiency of the ECH process for 4-chlorobiphenyl: nih.gov

Current Density : Moderate current densities were found to be beneficial for the hydrodechlorination of 4-chlorobiphenyl. nih.gov

Organic Cosolvent : The presence of an organic cosolvent, such as methanol, can enhance the process. nih.gov

Initial Concentration : Higher initial concentrations of the target compound can lead to improved hydrodechlorination. nih.gov

Temperature and Flow Rate : Increased temperature and flow rate also positively impact the reaction. nih.gov

Under optimized conditions, a significant removal rate of 4-chlorobiphenyl can be achieved. For instance, a 94.6% removal of 1mM of 4-chlorobiphenyl was reported after 2 hours of electrolysis. nih.gov The dechlorination pathway for more complex PCBs, such as 2,4,4'-trichlorobiphenyl, has been shown to proceed in a stepwise manner, with a preference for dechlorination at the para positions. nih.govresearchgate.net This suggests that the chlorine atom at the 4'-position of this compound would be readily removed during ECH.

Table 2: Factors Affecting Electrocatalytic Hydrodechlorination of 4-Chlorobiphenyl

Factor Effect on Dechlorination Reference
Current Density Moderate density is beneficial nih.gov
Organic Cosolvent (Methanol) Preferential concentration of 50 vol% improves efficiency nih.gov
Initial Concentration Higher concentrations can be beneficial nih.gov
Temperature Higher temperatures improve the rate nih.gov

| Flow Rate | Higher flow rates are beneficial | nih.gov |

Bioremediation and Phytoremediation Potential

Bioremediation and phytoremediation are considered cost-effective and environmentally friendly approaches for cleaning up sites contaminated with PCBs. wikipedia.orgnih.gov These techniques utilize the natural capabilities of microorganisms and plants to degrade or remove pollutants from the environment. frontiersin.orgnih.gov

Bioremediation

Bioremediation of PCBs relies on microorganisms, primarily bacteria, to break down these contaminants. wikipedia.org The process can occur under both anaerobic and aerobic conditions, often in a sequential manner. nih.gov

Anaerobic Dechlorination : This process is the initial step for highly chlorinated PCBs, where anaerobic bacteria remove chlorine atoms, making the molecules less toxic and more susceptible to further degradation. nih.gov

Aerobic Degradation : Aerobic bacteria can then break down the resulting less-chlorinated biphenyls. frontiersin.org This is particularly relevant for compounds like this compound. The degradation often proceeds through the biphenyl degradation pathway (BP pathway), which involves a series of enzymatic reactions that convert the biphenyl structure into intermediates that can enter the Krebs cycle. wikipedia.org For instance, a consortium of Pseudomonas sp. and Comamonas sp. has been shown to completely degrade 4-chlorobiphenyl, with one strain initially converting it to 4-chlorobenzoate, which is then mineralized by the other. nih.gov Similarly, Rhodococcus ruber can utilize 4-chlorobiphenyl as a sole carbon and energy source, degrading it via 4-chlorobenzoic acid. researchgate.net

Phytoremediation

Phytoremediation involves the use of plants to clean up contaminated soil and water. nih.govacs.org Several mechanisms are involved in the phytoremediation of PCBs: nih.govacs.org

Phytoextraction : This is the uptake of contaminants from the soil by plant roots and their translocation to the shoots. nih.govnih.gov Studies have shown that some plants, like varieties of Cucurbita pepo (squash), are more effective at extracting PCBs from the soil. nih.govmdpi.com The translocation of PCBs to the shoots is generally inversely related to the compound's hydrophobicity, meaning less-chlorinated, more water-soluble congeners are more readily translocated. nih.govnih.govpjoes.com

Phytotransformation : Plants possess enzymes that can transform pollutants into less toxic substances. nih.govacs.org Dichloro-, trichloro-, and tetrachlorobiphenyls have been shown to be metabolized by plant cell cultures. frontiersin.org

Rhizoremediation : This process involves the degradation of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. nih.govacs.org Plant roots release compounds that can enhance microbial activity and the degradation of PCBs. frontiersin.orgnih.gov

Given that this compound is a less-chlorinated biphenyl, it is expected to be more available for plant uptake and subsequent degradation compared to highly chlorinated PCBs. frontiersin.org

Table 3: Phytoremediation Mechanisms for Chlorinated Biphenyls

Mechanism Description Plant Examples
Phytoextraction Uptake and accumulation of contaminants in plant tissues. nih.govacs.org Cucurbita pepo (squash), Medicago sativa (alfalfa), Salix spp. (willow) frontiersin.orgnih.govmdpi.com
Phytotransformation Enzymatic transformation of pollutants within the plant. nih.govacs.org Rosa spp. (rose) cell cultures have shown metabolic activity. frontiersin.org

| Rhizoremediation | Enhanced microbial degradation in the root zone (rhizosphere). nih.govacs.org | A variety of plants can stimulate microbial processes in the soil. frontiersin.org |

Advanced Analytical Methodologies for 4 Chlorobiphenyl 4 Carbaldehyde

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are paramount for separating 4'-Chlorobiphenyl-4-carbaldehyde from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.

HPLC is a cornerstone for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Commercial suppliers often specify a purity of ≥96% or 97%, which is typically determined by HPLC. chemimpex.comfishersci.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis, separating compounds based on their hydrophobicity.

While specific, detailed methods for this compound are not extensively published in peer-reviewed literature, a suitable method can be extrapolated from the analysis of structurally similar compounds. For instance, a method for the separation of the related compound, 4-Chlorobiphenyl (B17849), utilizes a Newcrom R1 reverse-phase column. sielc.com A similar approach can be applied to [1,1'-Biphenyl]-4-carboxaldehyde. sielc.com These methods typically employ a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous solution, often with an acid modifier such as phosphoric acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring detection by mass spectrometry (MS), a volatile modifier like formic acid is substituted for phosphoric acid. sielc.comsielc.com The detection is commonly performed using a UV detector, as the aromatic and carbonyl groups in the molecule absorb UV light.

A representative RP-HPLC method for the analysis of this compound is summarized in the table below.

ParameterCondition
Column Newcrom R1 (or equivalent C18/biphenyl (B1667301) phase)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV-Vis
Purity Specification ≥96% chemimpex.com

This table presents a typical set of conditions for the HPLC analysis of this compound, based on methods for structurally related compounds.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For this compound, GC-MS can provide both quantitative data and structural confirmation. The compound is introduced into the GC, where it is vaporized and separated from other components in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint.

The mass spectrum of this compound shows a characteristic pattern of fragment ions. Publicly available spectral data provides information on the key fragments observed upon electron ionization. nih.gov This information is invaluable for the unambiguous identification of the compound in complex mixtures. The table below lists the prominent peaks in the mass spectrum of this compound. nih.gov

Mass-to-Charge Ratio (m/z)Relative Intensity
216Major Peak (Molecular Ion)
215Significant Peak
152Significant Peak

This table shows the main mass spectral peaks for this compound, which are used for its identification in GC-MS analysis. nih.gov

GC-MS methods developed for the analysis of polychlorinated biphenyls (PCBs) in general can be adapted for this compound. These methods often utilize capillary columns and temperature programming to achieve optimal separation. shimadzu.comthermofisher.com

Spectroscopic Quantification Methods

Spectroscopic techniques offer alternative and often complementary methods for the quantification of this compound. These methods are typically faster than chromatographic techniques but may be less specific.

Due to its chemical structure, which includes a biphenyl system and a carbonyl group, this compound exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This property allows for its quantification using UV-Visible (UV-Vis) spectroscopy. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is simple, rapid, and cost-effective for routine analysis of relatively pure samples.

Fluorescence spectroscopy is another powerful technique that can be employed for the detection of aromatic compounds. While this compound itself may exhibit some native fluorescence, indirect methods can also be utilized. For instance, studies have shown that the fluorescence of certain probe molecules, such as benzopyrene, can be significantly enhanced in the presence of PCBs due to the formation of hydrophobic complexes. nih.gov This phenomenon could potentially be exploited for the sensitive detection of chlorinated biphenyls like this compound. The selectivity of this method depends on the unique interaction between the analyte and the fluorescent probe. nih.gov Advanced data analysis techniques, such as Parallel Factor Analysis (PARAFAC), can be used to deconvolve complex fluorescence data and quantify individual components in a mixture. rsc.org

Detection and Quantification of Chlorinated Compounds in Environmental Samples

The detection of chlorinated compounds such as this compound in environmental samples like water, soil, and sediment presents significant challenges due to the complexity of the sample matrices and the typically low concentrations of the analytes. researchgate.net Effective analysis requires robust sample preparation procedures to extract and concentrate the target compound and remove interfering substances.

For water samples, common extraction techniques include liquid-liquid extraction (LLE) with an organic solvent like hexane (B92381) or solid-phase extraction (SPE) using a sorbent material that retains the analyte of interest. researchgate.net For solid samples such as soil and sediment, methods like Soxhlet extraction or pressurized fluid extraction are often employed.

Following extraction and cleanup, highly sensitive analytical techniques are required for detection and quantification. Gas chromatography with an electron capture detector (GC-ECD) is particularly sensitive to halogenated compounds and has been widely used for the analysis of organochlorine pesticides and PCBs. usgs.gov However, for unambiguous identification, GC coupled with tandem mass spectrometry (GC-MS/MS) is often preferred. shimadzu.comthermofisher.com GC-MS/MS provides enhanced selectivity and sensitivity by performing a second stage of mass analysis on fragment ions, which helps to eliminate matrix interferences and allows for very low detection limits. shimadzu.comthermofisher.com The development of such methods involves optimizing extraction efficiency, cleanup procedures, and instrumental parameters to ensure accurate and reliable quantification of trace levels of chlorinated compounds in complex environmental matrices. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Chlorobiphenyl-4-carbaldehyde, and what methodological considerations ensure reproducibility?

  • Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and 4-bromobenzaldehyde, using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene/water under reflux . Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent aldehyde oxidation. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Yield optimization (70–85%) requires strict stoichiometric control of reactants .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Answer : Use a combination of spectroscopic and chromatographic methods:

  • NMR : Compare 1^1H and 13^13C NMR spectra with literature data (e.g., aromatic protons at δ 7.6–8.1 ppm; aldehyde proton at δ 10.1 ppm) .
  • FT-IR : Confirm the aldehyde C=O stretch at ~1700 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm .
  • Melting Point : Validate against the reported 116°C .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : The compound is toxic upon inhalation or skin contact. Use fume hoods, nitrile gloves, and lab coats. Store in amber glass vials at 2–8°C under inert gas. Waste disposal must follow halogenated organic waste guidelines, including neutralization with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic properties of this compound, and what analytical techniques resolve these effects?

  • Answer : The chloro and aldehyde groups induce dipole-dipole interactions and π-stacking, affecting crystal packing. Single-crystal X-ray diffraction (SC-XRD) reveals orthorhombic symmetry (space group Pbca) with unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 15.4 Å. Computational modeling (e.g., DFT at B3LYP/6-31G*) validates electron density maps and predicts van der Waals interactions .

Q. What contradictions exist in reported catalytic efficiencies for this compound synthesis, and how can experimental design address them?

  • Answer : Discrepancies in palladium catalyst performance (e.g., Pd(OAc)₂ vs. PdCl₂) arise from solvent polarity and ligand effects. Systematic studies using Design of Experiments (DoE) can optimize variables (temperature, ligand ratio, solvent dielectric constant). For example, DMF enhances Pd(OAc)₂ activity but risks aldehyde degradation above 100°C. Controlled kinetic studies with GC-MS monitoring are advised .

Q. How can researchers leverage this compound as a precursor in heterocyclic compound synthesis?

  • Answer : The aldehyde group facilitates condensation reactions:

  • Schiff Bases : React with primary amines (e.g., aniline) in ethanol under reflux to form imines (λmax ~320 nm) .
  • Thiazole Derivatives : Condense with thiosemicarbazide in acetic acid to yield 4-(4'-chlorobiphenyl)thiazole-2-carbaldehyde, a bioactive intermediate .
  • Hydrazones : Use hydrazine hydrate for hydrazone formation, applicable in coordination chemistry (e.g., Cu(II) complexes) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?

  • Answer : Common impurities include unreacted 4-bromobenzaldehyde and biphenyl byproducts. Ultra-HPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) identifies contaminants at ppm levels. For example, a C18 column with 0.1% formic acid in acetonitrile/water (70:30) resolves aldehyde derivatives within 10 minutes. Calibration curves using spiked standards ensure accuracy .

Methodological Best Practices

Q. How should researchers document experimental procedures for reproducibility in publications?

  • Answer : Follow the "Experimental" section guidelines in 4th Year Chemistry Information Booklet:

  • Detail reaction conditions (molar ratios, temperature, duration).
  • Report yields, Rf values, and spectral data (e.g., NMR shifts, IR peaks).
  • Cite prior characterization data for known compounds and note deviations .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound?

  • Answer : Discrepancies in dipole moments or bond lengths often stem from solvent effects omitted in gas-phase DFT calculations. Incorporate polarizable continuum models (PCM) for solvents like DCM or ethanol. Validate with SC-XRD and vibrational spectroscopy .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-Chlorobiphenyl-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4'-Chlorobiphenyl-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.